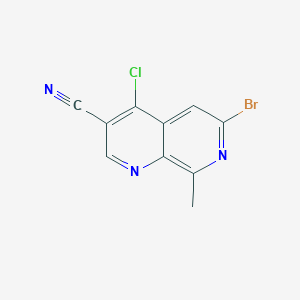

6-Bromo-4-chloro-8-methyl-1,7-naphthyridine-3-carbonitrile

概要

説明

6-Bromo-4-chloro-8-methyl-1,7-naphthyridine-3-carbonitrile is a complex organic compound characterized by its bromine, chlorine, and methyl groups attached to a naphthyridine ring structure

準備方法

Synthetic Routes and Reaction Conditions: The synthesis of 6-Bromo-4-chloro-8-methyl-1,7-naphthyridine-3-carbonitrile typically involves multi-step organic reactions starting from simpler precursors. One common approach is the cyclization of appropriately substituted pyridine derivatives under controlled conditions. The reaction conditions often require the use of strong bases or acids, and the presence of a catalyst to facilitate the formation of the naphthyridine core.

Industrial Production Methods: On an industrial scale, the production of this compound involves optimizing the synthetic routes to achieve high yields and purity. This may include the use of continuous flow reactors, which allow for better control of reaction parameters and improved scalability. Additionally, purification techniques such as recrystallization or chromatography are employed to obtain the final product in its pure form.

化学反応の分析

Types of Reactions: 6-Bromo-4-chloro-8-methyl-1,7-naphthyridine-3-carbonitrile can undergo various chemical reactions, including oxidation, reduction, and substitution reactions. These reactions are influenced by the presence of the bromine and chlorine atoms, which can act as reactive sites.

Common Reagents and Conditions:

Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and chromium trioxide (CrO3).

Reduction: Reducing agents such as lithium aluminum hydride (LiAlH4) and hydrogen gas (H2) are often used.

Substitution: Nucleophilic substitution reactions can be carried out using reagents like sodium cyanide (NaCN) or potassium iodide (KI).

Major Products Formed: The major products formed from these reactions include various derivatives of the naphthyridine core, such as nitriles, amines, and halogenated compounds. These products can be further modified or used as intermediates in the synthesis of more complex molecules.

科学的研究の応用

While comprehensive data tables and case studies for the specific compound "6-Bromo-4-chloro-8-methyl-1,7-naphthyridine-3-carbonitrile" are not available in the search results, information regarding its properties, availability, and related compounds can be gathered. Furthermore, the broader applications of naphthyridines, a class of compounds to which it belongs, can be explored .

Chemical Information and Availability

- Name: this compound

- CAS Number: 1254196-52-5 (or 1594722-77-6 )

- Molecular Formula: C10H5BrClN3

- Supplier: Parchem is a supplier of this compound .

- Synonyms: The compound is also known as this compound, AKOS033921409, EN300-206383, and Z1813606989 .

General Applications of Naphthyridines

Naphthyridines, including 1,5-naphthyridines, have a wide array of applications, including:

- Biological Activities: Naphthyridines exhibit antiproliferative, antibacterial, antiparasitic, antiviral, and anti-inflammatory activities . They have potential applications in treating cardiovascular, central nervous system, and hormonal diseases .

- Chemical Applications: They can be used as ligands in analytical chemistry, hydrogen acceptors, and in organic light-emitting diodes (OLEDs) . They also find use in sensors, semiconductors, and solar cells .

Examples of Naphthyridine Derivatives and Their Applications

- Naphthyridine alkaloids have displayed multiple biological activities .

- Certain derivatives have shown a strong inhibitory effect on LPS (lipopolysaccharides)-induced NO (nitric oxide) production .

- Canthin-6-one displayed antiparasitic effect in mice infected with Trypanosoma cruzi .

- Aaptamine has exhibited anticancer activity .

Synthesis of Naphthyridines

Various synthetic strategies exist for creating naphthyridine compounds:

作用機序

The mechanism by which 6-Bromo-4-chloro-8-methyl-1,7-naphthyridine-3-carbonitrile exerts its effects depends on its specific application. In medicinal chemistry, the compound may interact with molecular targets such as enzymes or receptors, leading to biological responses. The exact pathways involved would depend on the specific biological system and the nature of the interaction.

類似化合物との比較

6-Bromo-4-chloro-7-methylquinoline

2-Amino-[1,8]naphthyridine-3-carbonitrile

Uniqueness: 6-Bromo-4-chloro-8-methyl-1,7-naphthyridine-3-carbonitrile stands out due to its specific combination of halogen atoms and the methyl group on the naphthyridine ring. This unique structure imparts distinct chemical and biological properties compared to similar compounds.

生物活性

Overview

6-Bromo-4-chloro-8-methyl-1,7-naphthyridine-3-carbonitrile is a synthetic organic compound with a complex structure that includes bromine, chlorine, and a methyl group attached to a naphthyridine ring. Its unique chemical properties make it a valuable candidate for various biological applications, particularly in drug development and as an antibacterial agent.

- IUPAC Name : this compound

- Molecular Formula : C10H5BrClN3

- CAS Number : 1594722-77-6

The biological activity of this compound is primarily attributed to its interaction with specific molecular targets within bacterial cells. It has been noted for its potential as an inhibitor of bacterial topoisomerases, which are essential enzymes for DNA replication and transcription.

Antibacterial Activity

Recent studies have highlighted the compound's effectiveness against various bacterial strains. In particular, it has been evaluated for its inhibitory effects on DNA gyrase and topoisomerase IV in bacteria. The following table summarizes the minimum inhibitory concentrations (MIC) observed in key studies:

| Bacterial Strain | MIC (µg/mL) | Reference |

|---|---|---|

| Staphylococcus aureus | 0.0078 | |

| Escherichia coli | 0.25 | |

| Acinetobacter baumannii | 0.25 | |

| Pseudomonas aeruginosa | 32 |

These findings indicate that the compound exhibits significant antibacterial properties, particularly against Gram-positive bacteria.

Structure-Activity Relationship (SAR)

The presence of halogens (bromine and chlorine) in the structure is believed to enhance the compound's biological activity. Research has shown that increasing the size of halogens correlates with improved antibacterial performance due to enhanced interactions with bacterial enzymes. This trend supports the hypothesis that halogen bonding plays a crucial role in the compound's mechanism of action.

Research Findings

Several studies have investigated the biological implications of this compound:

- Inhibition Studies : A focused library of naphthyridine derivatives was synthesized to evaluate their potency against bacterial topoisomerases. The compound demonstrated competitive inhibition profiles compared to standard antibiotics, indicating its potential as a lead compound for further development .

- Selectivity Profile : The compound exhibited selectivity for bacterial topoisomerases over human enzymes, suggesting a favorable safety profile for therapeutic applications . This selectivity is critical in minimizing side effects during treatment.

- Synergistic Effects : Preliminary data suggest that combining this compound with existing antibiotics may enhance overall efficacy against resistant strains of bacteria. Further studies are needed to explore these synergistic interactions in detail.

特性

IUPAC Name |

6-bromo-4-chloro-8-methyl-1,7-naphthyridine-3-carbonitrile | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C10H5BrClN3/c1-5-10-7(2-8(11)15-5)9(12)6(3-13)4-14-10/h2,4H,1H3 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

ZKUPKEYFGJYZFR-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC1=C2C(=CC(=N1)Br)C(=C(C=N2)C#N)Cl | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C10H5BrClN3 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

282.52 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

試験管内研究製品の免責事項と情報

BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。